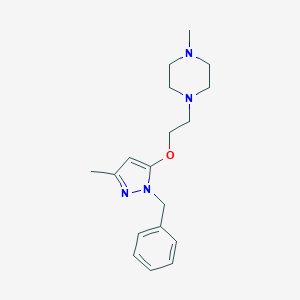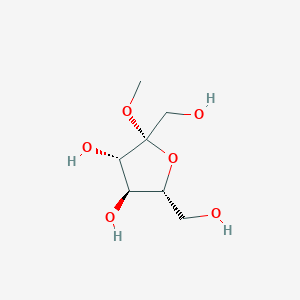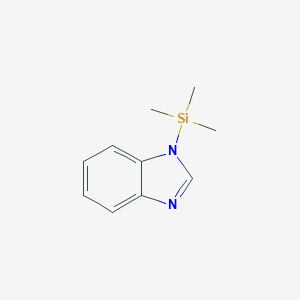
Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-, also known as BRL 49653, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antidiabetic effects.
Mechanism of Action
The exact mechanism of action of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 is not fully understood. However, it has been suggested that Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 exerts its effects by binding to and activating the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 leads to the inhibition of pro-inflammatory cytokine production and the modulation of nociceptive neuron activity. In addition, Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells by activating PPARγ.
Biochemical and Physiological Effects:
Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has been shown to modulate the activity of nociceptive neurons, leading to its analgesic effects. Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, suggesting its potential antidiabetic effects. These findings suggest that Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has a range of biological activities that may have therapeutic applications in various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 is its well-established synthesis method, which allows for the production of high yields of the compound. In addition, Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has been extensively studied in vitro and in vivo, making it a well-characterized compound for further research. However, one of the limitations of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 is its potential toxicity, which may limit its therapeutic applications. Further studies are needed to determine the safety and efficacy of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 in vivo.
Future Directions
There are several future directions for the study of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653. One potential direction is the investigation of its therapeutic applications in other diseases, such as cancer and neurodegenerative diseases. In addition, further studies are needed to determine the safety and efficacy of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 in vivo, as well as its potential side effects. Another future direction is the development of more potent and selective PPARγ agonists based on the structure of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653. These compounds may have improved therapeutic applications with fewer side effects. Overall, the study of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has the potential to lead to the development of novel therapeutics for various diseases.
In conclusion, Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its well-established synthesis method, range of biological activities, and potential therapeutic applications make it a promising compound for further research. However, further studies are needed to determine the safety and efficacy of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 in vivo, as well as its potential side effects.
Synthesis Methods
The synthesis of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 involves the reaction of 1-benzyl-3-methyl-5-(2-hydroxyethoxy)pyrazole with 4-methylpiperazine in the presence of a base. The resulting product is then purified by column chromatography. This synthesis method has been well-established and has been used in several studies to produce Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 in high yields.
Scientific Research Applications
Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has also been shown to have analgesic effects by modulating the activity of nociceptive neurons. In addition, Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has been investigated for its antidiabetic effects by improving insulin sensitivity and glucose uptake in skeletal muscle cells. These findings suggest that Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has potential therapeutic applications in the treatment of inflammatory diseases, pain, and diabetes.
properties
CAS RN |
15090-12-7 |
|---|---|
Product Name |
Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- |
Molecular Formula |
C18H26N4O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-[2-(2-benzyl-5-methylpyrazol-3-yl)oxyethyl]-4-methylpiperazine |
InChI |
InChI=1S/C18H26N4O/c1-16-14-18(22(19-16)15-17-6-4-3-5-7-17)23-13-12-21-10-8-20(2)9-11-21/h3-7,14H,8-13,15H2,1-2H3 |
InChI Key |
OLJGURHAYUAIJM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCN2CCN(CC2)C)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=C1)OCCN2CCN(CC2)C)CC3=CC=CC=C3 |
Other CAS RN |
15090-12-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















